molecular formula C15H12N2O2S2 B8620313 2-Acetamido-N-(thiophen-2-yl)-1-benzothiophene-3-carboxamide CAS No. 74889-23-9

2-Acetamido-N-(thiophen-2-yl)-1-benzothiophene-3-carboxamide

Cat. No.: B8620313
CAS No.: 74889-23-9
M. Wt: 316.4 g/mol
InChI Key: NWCAGVPQJOBBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-N-(thiophen-2-yl)-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H12N2O2S2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

74889-23-9

Molecular Formula

C15H12N2O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

2-acetamido-N-thiophen-2-yl-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C15H12N2O2S2/c1-9(18)16-15-13(10-5-2-3-6-11(10)21-15)14(19)17-12-7-4-8-20-12/h2-8H,1H3,(H,16,18)(H,17,19)

InChI Key

NWCAGVPQJOBBQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2S1)C(=O)NC3=CC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3 g of magnesium curlings and 30 ml of anhydrous tetrahydrofuran are initially introduced into a sulfonation flask and 13.5 g of ethyl bromide are added in order to prepare ethyl-magnesium bromide. After the magnesium has dissolved, 6.1 g of 2-aminothiophen, dissolved in 60 ml of absolute tetrahydrofuran, are added dropwise and the mixture is stirred for one hour at room temperature and then refluxed for a further 15 minutes. 8 g of . . . 2-acetamido-benzo[b]thiophen-3-carboxylate, dissolved in 100 ml of absolute tetrahydrofuran, are then added dropwise at room temperature. The mixture is then refluxed for 15 minutes and stirred for a further 15 minutes at room temperature, the reaction solution is evaporated in vacuo, dilute hydrochloric acid is added to the evaporation residue and the mixture is extracted twice with chloroform. The chloroform extracts are combined, dried over sodium sulfate and evaporated to dryness in vacuo. Crude N-(2-thienyl)-2-acetamino-benzo[b]thiophen-3-carboxamide is obtained and this can be used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.1 g
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
2-acetamido-benzo[b]thiophen-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six

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